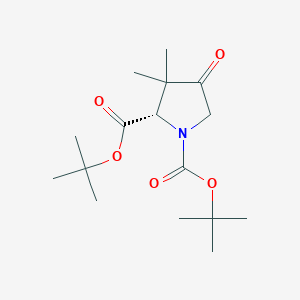
(S)-di-tert-butyl 3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl (S)-3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate is a complex organic compound that is often used in various chemical reactions and research applications. This compound is known for its unique structure, which includes a pyrrolidine ring with tert-butyl and dimethyl substituents, making it a valuable reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl (S)-3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate typically involves the reaction of tert-butyl dicarbonate with a suitable pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium bicarbonate or triethylamine to facilitate the formation of the desired product . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl (S)-3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at low temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized pyrrolidine derivatives .
Aplicaciones Científicas De Investigación
Di-tert-butyl (S)-3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Di-tert-butyl (S)-3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate involves its ability to act as a protecting group for amines. The tert-butyl groups provide steric hindrance, preventing unwanted side reactions and allowing for selective transformations. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butyl dicarbonate: Used as a protecting group for amines, similar to Di-tert-butyl (S)-3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate.
Di-tert-butyl peroxide: An oxidizing agent used in radical reactions and polymerization processes.
Butylated hydroxytoluene: An antioxidant used in food and industrial applications.
Uniqueness
Di-tert-butyl (S)-3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate is unique due to its specific structure, which combines the protective properties of tert-butyl groups with the reactivity of a pyrrolidine ring. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required .
Propiedades
Fórmula molecular |
C16H27NO5 |
|---|---|
Peso molecular |
313.39 g/mol |
Nombre IUPAC |
ditert-butyl (2S)-3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C16H27NO5/c1-14(2,3)21-12(19)11-16(7,8)10(18)9-17(11)13(20)22-15(4,5)6/h11H,9H2,1-8H3/t11-/m1/s1 |
Clave InChI |
SFMXNWPUYIFXIV-LLVKDONJSA-N |
SMILES isomérico |
CC1([C@H](N(CC1=O)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C |
SMILES canónico |
CC1(C(N(CC1=O)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



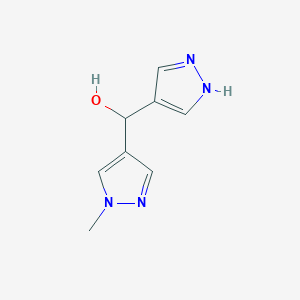
![8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13319304.png)
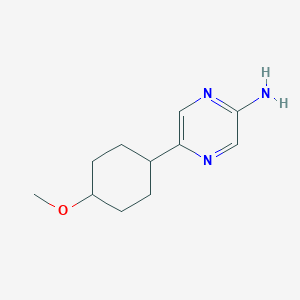
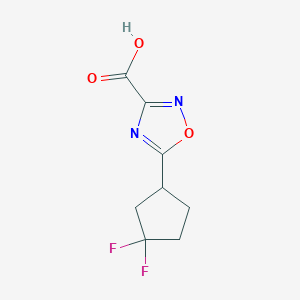
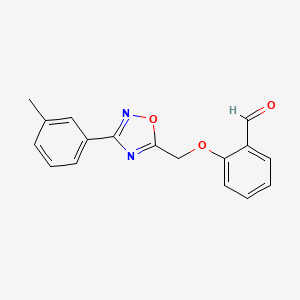
![3-Bromo-4-[(2-fluorophenyl)methoxy]oxolane](/img/structure/B13319325.png)
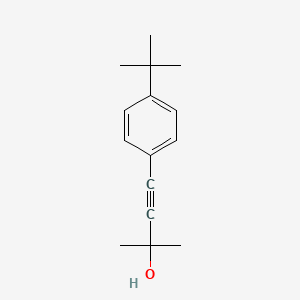

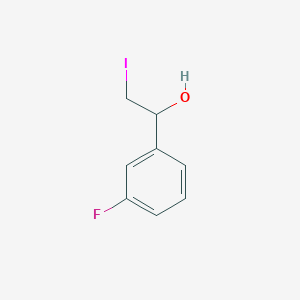
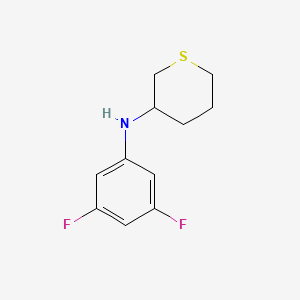
![(2-Ethoxyethyl)({[4-(methylsulfanyl)phenyl]methyl})amine](/img/structure/B13319344.png)
![Butyl[1-(4-ethylphenyl)ethyl]amine](/img/structure/B13319347.png)

